molecular formula C12H10F2O3 B8169112 Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate

Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate

Cat. No.: B8169112
M. Wt: 240.20 g/mol
InChI Key: BGANEJGTZIHEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate typically involves the introduction of the difluoroethoxy group and the ethynyl group onto a benzoate core. One common method involves the reaction of 2,2-difluoroethanol with a suitable benzoate precursor under basic conditions to form the difluoroethoxy intermediate. This intermediate is then subjected to Sonogashira coupling with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure safety, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The difluoroethoxy group can be reduced under specific conditions to yield corresponding alcohols.

    Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the difluoroethoxy group can produce alcohols.

Scientific Research Applications

Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate exerts its effects involves interactions with molecular targets through its difluoroethoxy and ethynyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate is unique due to the combination of its difluoroethoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(2,2-difluoroethoxy)-5-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O3/c1-3-8-4-5-10(17-7-11(13)14)9(6-8)12(15)16-2/h1,4-6,11H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANEJGTZIHEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#C)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.